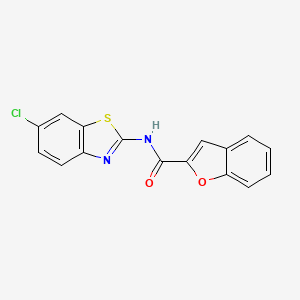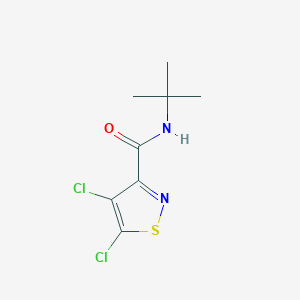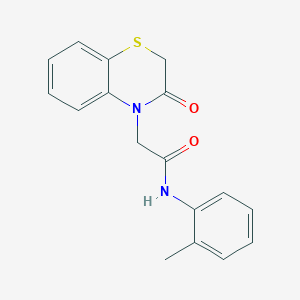![molecular formula C15H12N2O5 B5741424 2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime], commonly known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ belongs to the class of quinones and has been shown to exhibit potent redox properties.
作用机制
DMNQ exerts its biological effects by generating ROS through redox cycling. DMNQ undergoes one-electron reduction to form a semiquinone radical, which can then react with molecular oxygen to form superoxide anion. Superoxide anion can further react with other molecules to form other ROS such as hydrogen peroxide and hydroxyl radical. The generation of ROS by DMNQ can lead to oxidative damage to cellular components such as lipids, proteins, and DNA.
Biochemical and Physiological Effects:
DMNQ-induced oxidative stress has been shown to have various biochemical and physiological effects. DMNQ has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. DMNQ-induced oxidative stress has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, DMNQ has been shown to induce autophagy in cells, which is a cellular process involved in the degradation of damaged cellular components.
实验室实验的优点和局限性
DMNQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. DMNQ is also a potent redox-active compound that can generate ROS in cells at low concentrations. However, DMNQ has some limitations for lab experiments. DMNQ-induced oxidative stress can lead to non-specific effects on cellular components, which can complicate the interpretation of experimental results. Additionally, DMNQ-induced oxidative stress can be cytotoxic, which can limit its use in certain cell types.
未来方向
DMNQ has several potential future directions for scientific research. DMNQ can be used to investigate the role of oxidative stress in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. DMNQ can also be used to study the mechanisms of action of antioxidants and other redox-active compounds. Additionally, DMNQ can be used to develop new therapeutic strategies for the treatment of diseases associated with oxidative stress.
Conclusion:
In conclusion, DMNQ is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ has been shown to generate ROS and induce oxidative stress in cells, which has led to its use in the study of various biological processes and diseases. DMNQ has several advantages for lab experiments, but also has limitations that need to be considered. DMNQ has several potential future directions for scientific research, which can lead to the development of new therapeutic strategies for the treatment of diseases associated with oxidative stress.
合成方法
DMNQ can be synthesized through a two-step process. The first step involves the synthesis of 2,6-dimethylbenzoquinone, which is achieved by the oxidation of 2,6-dimethylphenol using a suitable oxidizing agent such as potassium permanganate. The second step involves the reaction of 2,6-dimethylbenzoquinone with 4-nitrobenzohydroxylamine in the presence of a suitable base such as sodium hydroxide to form DMNQ.
科学研究应用
DMNQ has been extensively used in scientific research as a redox-active compound. It has been shown to generate reactive oxygen species (ROS) and induce oxidative stress in cells. DMNQ has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and aging. Additionally, DMNQ has been used to investigate the role of oxidative stress in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-7-13(18)8-10(2)14(9)16-22-15(19)11-3-5-12(6-4-11)17(20)21/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHWCYXHFFDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)

![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)